molecular formula C17H18F3NO B3172678 4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine CAS No. 946740-74-5

4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine

Cat. No.: B3172678
CAS No.: 946740-74-5
M. Wt: 309.33 g/mol
InChI Key: HVIQWEGCVPARIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine typically involves multiple steps, including the formation of the phenoxy and trifluoromethyl groups. One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with tert-butylphenol under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and research applications.

Properties

IUPAC Name

4-(3-tert-butylphenoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-16(2,3)11-5-4-6-13(9-11)22-15-8-7-12(21)10-14(15)17(18,19)20/h4-10H,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIQWEGCVPARIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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